N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
Description
Historical Development of Thiazole Carboxamide Derivatives
Thiazole carboxamide derivatives have evolved significantly since the early 20th century, when the Hantzsch thiazole synthesis established a foundational method for constructing the thiazole ring. This reaction, involving the condensation of thioamides with α-halo carbonyl compounds, enabled the systematic exploration of thiazole-based pharmacophores. By the mid-20th century, researchers recognized the carboxamide group’s capacity to enhance hydrogen bonding with biological targets, leading to its integration into thiazole derivatives. For example, the synthesis of 2-amino-thiazole derivatives in the 1980s demonstrated potent antibacterial activity, attributed to the carboxamide’s role in stabilizing interactions with bacterial enzyme active sites.
Modern advancements, such as the use of tert-butyl groups to modulate lipophilicity and the application of microwave-assisted synthesis to improve reaction yields, have refined the structural diversity of thiazole carboxamides. A pivotal study in 2023 reported the synthesis of 2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide (2a ), which exhibited selective inhibition of cyclooxygenase-1 (COX-1) due to its optimized steric profile. These developments underscore the iterative process of structural refinement that has informed the design of contemporary hybrids like N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide.
Significance of Thiazole-Pyrrolidine Scaffolds in Medicinal Chemistry
The fusion of thiazole and pyrrolidine moieties addresses key challenges in drug design, including metabolic instability and poor bioavailability. The thiazole ring’s sulfur and nitrogen atoms participate in dipole-dipole interactions and π-stacking, which are critical for binding to hydrophobic enzyme pockets. Meanwhile, the pyrrolidine ring’s saturated structure confers conformational flexibility, enabling adaptation to diverse binding sites. This dual functionality is exemplified in pyridine-thiazole hybrids, where the pyrrolidine analog 4 demonstrated a 42.7% induction of apoptosis in MCF-7 breast cancer cells by disrupting mitochondrial membrane potential.
The carboxamide linker in This compound further enhances target engagement by facilitating hydrogen bonding with residues such as Arg120 in COX-1. Density functional theory (DFT) analyses of similar compounds reveal that the HOMO-LUMO energy gap, a determinant of chemical reactivity, is optimally tuned by the electron-donating methoxy group, which stabilizes the transition state during enzyme inhibition. These attributes position thiazole-pyrrolidine hybrids as versatile scaffolds for targeting inflammatory and neoplastic pathways.
Research Progression in 3-Methoxybenzyl-Containing Thiazole Compounds
The 3-methoxybenzyl group has emerged as a critical substituent in thiazole-based therapeutics, balancing electronic effects and steric bulk. In compound 2a , the 3-methoxyphenyl moiety improved COX-1 selectivity by 1.5-fold compared to non-substituted analogs, likely due to enhanced van der Waals interactions with the enzyme’s hydrophobic pocket. Nuclear magnetic resonance (NMR) studies of related derivatives confirm that the methoxy group’s electron-donating nature reduces the aromatic ring’s electron density, favoring interactions with electrophilic residues in target proteins.
Recent synthetic strategies have focused on coupling 3-methoxybenzylamine with thiazole precursors via carbodiimide-mediated amidation, a method that achieves yields exceeding 65% under mild conditions. Molecular docking simulations of these compounds reveal that the methoxy group’s orientation perpendicular to the thiazole plane minimizes steric clashes while maximizing contact with key residues in COX-2’s allosteric site. These insights have directly informed the design of This compound, where the 3-methoxybenzyl moiety is strategically positioned to enhance both affinity and selectivity.
Current Research Landscape and Challenges
Despite promising advances, several challenges persist in the development of thiazole-pyrrolidine hybrids. Achieving isoform selectivity between COX-1 and COX-2 remains a hurdle, as seen in compound 2a , which exhibited a COX-1 IC~50~ of 0.87 µM but only moderate COX-2 inhibition. Computational approaches, such as Prime MM-GBSA binding affinity calculations, are being employed to predict the impact of substituents on isoform preference. Additionally, the synthesis of multi-heterocyclic systems like This compound requires precise control over reaction conditions to avoid side products, necessitating advanced purification techniques like high-performance liquid chromatography (HPLC).
Another critical area of focus is the optimization of absorption, distribution, metabolism, and excretion (ADME) properties. The QiKProp module’s predictions for thiazole carboxamides highlight moderate logP values (2.1–3.8), suggesting acceptable blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 enzymes. Future research must balance structural complexity with metabolic stability to advance these compounds into preclinical testing.
Properties
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-13-4-2-3-11(7-13)9-19-16(24)8-12-10-27-18(20-12)22-17(25)14-5-6-15(23)21-14/h2-4,7,10,14H,5-6,8-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQKERPFVSVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where the benzylamine derivative reacts with an appropriate electrophile.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized through cyclization reactions involving amines and carbonyl compounds.
Final Coupling: The final step involves coupling the thiazole and pyrrolidine intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and amide groups are primary sites for oxidation. Key transformations include:
Thiazole Sulfoxidation
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.
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Product : Sulfoxide derivatives via electrophilic attack on the thiazole sulfur.
Amide Oxidation
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Reagents : Strong oxidants like potassium permanganate (KMnO₄) in acidic conditions.
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Product : Cleavage of the amide bond to form carboxylic acids and amines.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Thiazole oxidation | H₂O₂, DCM, 0–25°C | Sulfoxide derivatives |
| Amide oxidation | KMnO₄, H₂SO₄, reflux | Carboxylic acid + amine byproducts |
Reduction Reactions
The carbonyl groups in the pyrrolidone and amide moieties undergo selective reduction:
Pyrrolidone Reduction
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Reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C.
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Product : Secondary alcohol via carbonyl reduction.
Amide Reduction
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Reagents : Borane-tetrahydrofuran (BH₃·THF) complex.
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Product : Amine derivatives.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Pyrrolidone reduction | NaBH₄, EtOH, 25°C | 5-Hydroxypyrrolidine derivative |
| Amide reduction | BH₃·THF, reflux | N-(3-Methoxybenzyl)ethylamine |
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis targets the amide and ester-like linkages:
Amide Hydrolysis
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Product : Carboxylic acid (5-oxopyrrolidine-3-carboxylic acid) and 2-amino-4-(2-aminoethyl)thiazole .
Ester Hydrolysis
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Conditions : NaOH in aqueous methanol.
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Product : Sodium carboxylate intermediate.
| Reaction Type | Conditions | Products |
|---|---|---|
| Amide hydrolysis | 6 M HCl, reflux, 24 h | Carboxylic acid + thiazole amine |
| Ester hydrolysis | NaOH, MeOH/H₂O, 60°C | Sodium carboxylate |
Nucleophilic Substitution
The thiazole ring’s electron-deficient C-5 position undergoes nucleophilic attacks:
Amination
-
Reagents : Ammonia (NH₃) in ethanol under microwave irradiation.
Halogenation
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amination | NH₃, EtOH, microwave | 5-Amino-thiazole derivative |
| Bromination | NBS, CH₃CN, 25°C | 5-Bromo-thiazole derivative |
Electrophilic Aromatic Substitution
The methoxybenzyl group undergoes regioselective electrophilic substitution:
Nitration
-
Reagents : Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C.
Sulfonation
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-methoxybenzyl derivative |
| Sulfonation | Fuming H₂SO₄, 100°C | 4-Sulfo-methoxybenzyl derivative |
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles under specific conditions:
Benzimidazole Formation
| Reaction Type | Conditions | Products |
|---|---|---|
| Cyclization | Benzene-1,2-diamine, HCl, reflux | Benzimidazole-thiazole hybrid |
Key Research Findings
-
Oxidation and reduction reactions are highly selective for the thiazole and pyrrolidone moieties .
-
Hydrolysis stability varies: amide bonds require strong acidic conditions, while ester-like linkages cleave under mild bases .
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Electrophilic substitutions on the methoxybenzyl group favor para/ortho orientations due to methoxy’s electron-donating effect .
This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive derivatives, particularly in anticancer and anti-inflammatory drug discovery .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide exhibit significant anticancer properties. For instance, compounds with structural similarities have shown promising results in inhibiting cell growth in various cancer cell lines.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary data suggest that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell death.
- Case Studies : In vitro studies demonstrated that related thiazole derivatives inhibited the growth of human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer). Percent growth inhibition (PGI) values ranged from 50% to 90%, depending on the concentration used.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them potential candidates for developing new antibiotics.
- Research Findings : Studies have shown that thiazole-based compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This includes efficacy against strains resistant to conventional antibiotics.
Neuroprotective Effects
Emerging research suggests that this compound may also exhibit neuroprotective properties.
- Mechanism : It is hypothesized that the compound can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors.
- Synthetic Route : The synthesis often includes the formation of the thiazole ring followed by the introduction of the pyrrolidine and methoxybenzyl groups through nucleophilic substitution reactions.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Thiazole Formation | Thioamide, α-halo ketone |
| 2 | Pyrrolidine Ring Construction | Amino acid derivatives |
| 3 | Final Coupling | Coupling agents (e.g., EDC, DCC) |
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrrolidine rings may facilitate binding to active sites, while the methoxybenzyl group could enhance specificity and potency. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares core structural motifs with several analogs documented in the evidence:
- Thiazole-Acetamide Derivatives: describes compounds like N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide, which feature thiazole rings and amide linkages.
- Urea-Thiazole Hybrids : highlights urea derivatives (e.g., 1f, 1g) with thiazol-2-yl groups and substituted phenyl rings. These compounds exhibit higher molecular weights (e.g., 667.9 g/mol for 1f) compared to the target compound, likely due to bulky trifluoromethyl or benzyloxy substituents .
- Pyrrolidine Carboxamides : includes Example 30, a pyrrolidine-2-carboxamide with a benzyl-substituted thiazole. The target compound’s 5-oxopyrrolidine group may confer conformational rigidity distinct from the hydroxy-pyrrolidine in the patent example .
Physical and Spectral Data
The table below summarizes key data for selected analogs:
The target compound’s predicted molecular weight (~432 g/mol) and spectral features (e.g., 1H-NMR signals for methoxybenzyl protons at δ 3.80–4.20) would align with these trends but require experimental validation .
Biological Activity
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 388.4 g/mol
- CAS Number : 1048678-55-2
The compound features a thiazole ring, a pyrrolidine backbone, and a methoxybenzylamine moiety, contributing to its diverse biological activities.
Synthesis Overview
The synthesis typically involves several steps, starting with the reaction of 3-methoxybenzylamine with thiazole derivatives under controlled conditions. Common reagents include solvents like ethanol or methanol and catalysts such as triethylamine. Advanced purification techniques like column chromatography are often utilized to ensure high yield and purity of the final product .
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties, particularly against A549 human lung adenocarcinoma cells. The mechanism of action is believed to involve the inhibition of specific enzymes or modulation of receptor functions that lead to altered cellular pathways.
Case Study: Anticancer Properties
In a comparative study, various 5-oxopyrrolidine derivatives were tested for their cytotoxic effects on A549 cells using an MTT assay. Notably, one derivative reduced cell viability to 66%, showing potent anticancer activity while maintaining lower toxicity towards non-cancerous cells .
| Compound | Cell Viability (%) | Notes |
|---|---|---|
| Compound 15 | 66% | Most potent against A549 |
| Compound 21 | >80% | Selective with lower toxicity |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The results indicate promising activity against clinically significant pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that certain derivatives exhibited selective antimicrobial activity against multidrug-resistant strains. For instance, compounds showed efficacy against Klebsiella pneumoniae and Acinetobacter baumannii, highlighting their potential as therapeutic agents in treating resistant infections .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| S. aureus | 16 | Effective |
| E. coli | 32 | Moderate |
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets within cells. This interaction can inhibit enzyme activity or modulate receptor functions, leading to alterations in signaling pathways associated with cancer cell proliferation and microbial resistance.
Enzyme Inhibition and Receptor Modulation
The compound may inhibit key enzymes involved in metabolic pathways or interfere with receptor signaling critical for cell survival in cancerous cells. This dual action enhances its potential as a therapeutic agent in both oncology and infectious disease management .
Q & A
Basic: What synthetic methodologies are employed to synthesize N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Thiazole Core Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., ethanol at 80°C for 20 hours) .
- Amide Coupling : Reaction of thiazole intermediates with 3-methoxybenzylamine using coupling agents like EDCI/HOBt in DMF to introduce the 2-oxoethylamino moiety .
- Pyrrolidone Integration : Condensation of 5-oxopyrrolidine-2-carboxylic acid with the thiazole-ethylamine intermediate via activated esters (e.g., NHS/DCC) .
- Purification : Crystallization from ethanol/water (4:1) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 3200–3350 cm⁻¹ (N-H stretching) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields for thiazole-carboxamide coupling steps?
Strategies include:
- Catalyst Screening : Use of NaH or K₂CO₃ as bases to enhance nucleophilicity in amide bond formation (yields improved from 45% to 82% in hydrazide couplings) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol reduces side reactions in cyclization steps .
- Temperature Control : Reflux at 80–100°C for thiazole ring closure, but lower temperatures (40–60°C) prevent decomposition in acid-sensitive steps .
Advanced: How should researchers address contradictory spectral data during structural elucidation?
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., distinguishing thiazole C-H from pyrrolidone protons) .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities causing anomalous peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry (e.g., confirmed in a related thiazolidinone derivative) .
Advanced: What experimental designs evaluate the biological activity of this compound?
- In Vitro Assays :
- Computational Docking : Molecular docking (AutoDock Vina) to predict binding affinity for targets like EGFR or COX-2 .
Advanced: Which computational methods predict reactivity or stability of this compound?
- Reaction Path Analysis : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model transition states for hydrolysis or oxidation .
- Solubility Prediction : COSMO-RS simulations in water/DMSO to guide salt formation or prodrug design .
- Degradation Studies : MD simulations under acidic/alkaline conditions to identify labile bonds (e.g., amide or thiazole rings) .
Advanced: How can researchers determine degradation products under stress conditions?
- Forced Degradation :
- Stability-Indicating Methods : UPLC-PDA at 254 nm to quantify degradation impurities .
Advanced: What strategies improve solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
